![molecular formula C11H12O5 B2807346 3-(2-Hydroxyphenyl)pentanedioic acid CAS No. 13291-09-3](/img/structure/B2807346.png)
3-(2-Hydroxyphenyl)pentanedioic acid
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Overview
Description
3-(2-Hydroxyphenyl)pentanedioic acid, also known as homogentisic acid (HGA), is a naturally occurring compound in the human body. HGA is a metabolic intermediate in the catabolism of tyrosine and phenylalanine, and its accumulation can lead to a rare genetic disorder called alkaptonuria. The chemical structure of HGA consists of a phenolic ring and a carboxylic acid moiety, which gives it unique biochemical and physiological properties.
Mechanism of Action
HGA exerts its effects through multiple mechanisms, including its ability to scavenge free radicals and its interactions with iron metabolism. HGA has been shown to inhibit the production of reactive oxygen species and to protect cells from oxidative stress-induced damage. Additionally, HGA has been shown to bind to iron and to regulate its metabolism, which may have implications for the treatment of iron-related disorders.
Biochemical and Physiological Effects:
HGA has been shown to have a variety of biochemical and physiological effects, including its role in the catabolism of tyrosine and phenylalanine, its antioxidant properties, and its interactions with iron metabolism. HGA has also been shown to have effects on bone health, with some studies suggesting that it may have a protective effect against osteoporosis.
Advantages and Limitations for Lab Experiments
HGA has several advantages for use in lab experiments, including its stability and solubility in water. However, its accumulation in alkaptonuria patients can make it difficult to obtain large quantities of pure HGA for research purposes. Additionally, HGA can be difficult to work with due to its potential for oxidation and polymerization.
Future Directions
There are several future directions for research on HGA, including its potential therapeutic applications in oxidative stress-related diseases, its role in iron metabolism, and its effects on bone health. Additionally, further research is needed to better understand the mechanisms of action of HGA and to develop new methods for synthesizing and purifying HGA for research purposes.
Synthesis Methods
HGA can be synthesized through various methods, including chemical synthesis and enzymatic oxidation of 3-(2-Hydroxyphenyl)pentanedioic acid acid precursors. The chemical synthesis of HGA involves the reaction of phenol with succinic anhydride in the presence of a catalyst, followed by hydrolysis and decarboxylation. Enzymatic oxidation of 3-(2-Hydroxyphenyl)pentanedioic acid acid precursors involves the action of homogentisate dioxygenase, which converts 3-(2-Hydroxyphenyl)pentanedioic acid acid precursors into HGA.
Scientific Research Applications
HGA has been extensively studied in the field of biochemistry and physiology due to its role in alkaptonuria and its potential therapeutic applications. HGA has been shown to have antioxidant properties, and it has been proposed as a potential treatment for oxidative stress-related diseases. Additionally, HGA has been studied for its potential role in the regulation of iron metabolism and its effects on bone health.
properties
IUPAC Name |
3-(2-hydroxyphenyl)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7,12H,5-6H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZKWVWWBOFGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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